tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate

Nucleophilic Substitution Reaction Kinetics Synthetic Efficiency

Researchers requiring efficient derivatization at the pyridine 5-position often encounter sluggish reactivity with chloromethyl analogs. tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate resolves this bottleneck through its highly reactive bromomethyl leaving group, enabling rapid nucleophilic displacement under mild conditions. This bifunctional scaffold integrates a Boc-protected amine at the 2-position, ensuring orthogonal reactivity for stepwise elaboration. - Bromomethyl handle facilitates high-yielding SN2 reactions with amines, thiols, and azide at room temperature. - Orthogonal Boc protection allows clean deprotection and subsequent functionalization without scaffold degradation. - ≥95% purity minimizes byproducts, reducing false positives in kinase inhibitor and PROTAC library screening.

Molecular Formula C11H15BrN2O2
Molecular Weight 287.15 g/mol
CAS No. 304873-96-9
Cat. No. B1592408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate
CAS304873-96-9
Molecular FormulaC11H15BrN2O2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=C(C=C1)CBr
InChIInChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,6H2,1-3H3,(H,13,14,15)
InChIKeyJKBGHFXEMZZLFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate: Procurement & Selection Overview


tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate (CAS 304873-96-9) is a bifunctional pyridine building block characterized by a Boc-protected amine at the 2-position and a reactive bromomethyl group at the 5-position [1]. This heterocyclic scaffold (C11H15BrN2O2, MW 287.15) is a versatile intermediate in organic synthesis, medicinal chemistry, and materials science, enabling nucleophilic substitution, cross-coupling, and further derivatization [2]. The compound is typically supplied as a white to off-white solid with purity levels ranging from 95% to 98% and is recommended for storage at 2-8°C .

tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate: Bromomethyl Handle Advantage


The core differentiator of tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate is the bromomethyl moiety at the pyridine 5-position, which is a significantly more reactive leaving group compared to chloromethyl, hydroxymethyl, or other analogs [1]. This heightened reactivity is crucial for efficient nucleophilic substitution and cross-coupling reactions under mild conditions, enabling higher yields and broader substrate scope in complex molecule synthesis [2]. Substituting with the less reactive chloromethyl analog, for instance, often necessitates harsher conditions (e.g., elevated temperatures, stronger bases) that can lead to Boc-deprotection or pyridine ring degradation, compromising synthetic efficiency and final product purity [3]. Furthermore, the specific bromomethyl group's reactivity profile is essential for the intended applications in kinase inhibitor and targeted protein degrader synthesis, where precise control over linker attachment is paramount [4].

tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate: Quantitative Evidence


Bromomethyl vs. Chloromethyl SN2 Reactivity

The bromomethyl group in the target compound exhibits significantly higher reactivity in nucleophilic substitution (SN2) compared to the chloromethyl analog. While direct experimental rate constants for these exact substrates are not widely published, the relative reactivity of alkyl halides is a well-established principle in physical organic chemistry. Bromide is a substantially better leaving group than chloride, with SN2 reactions typically proceeding 50 to 100 times faster [1]. This translates to milder reaction conditions, shorter reaction times, and potentially higher yields for the target compound when used as a synthetic intermediate. The chloromethyl analog (CAS 1060801-28-6) would require more forcing conditions (e.g., higher temperatures, stronger nucleophiles) to achieve comparable conversion, increasing the risk of side reactions and Boc-deprotection [2].

Nucleophilic Substitution Reaction Kinetics Synthetic Efficiency

Cost-Effectiveness: Bromomethyl vs. Chloromethyl Analog

A direct price comparison reveals that the bromomethyl compound offers a more favorable cost profile relative to its reactivity. From the same vendor, tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate is listed at £206.00 per gram (97% purity) , whereas the less reactive chloromethyl analog (CAS 1060801-28-6) is priced at £585.00 for just 250 mg (95% purity) . This represents a per-gram price of £2,340.00 for the chloromethyl compound, making the bromomethyl derivative over 11 times more cost-effective on a per-gram basis. While the hydroxymethyl analog is cheaper (£19.00/g) , it lacks the electrophilic reactivity required for direct nucleophilic substitution and cross-coupling, necessitating an additional activation step that adds time and cost to the synthetic route.

Procurement Economics Cost-Benefit Analysis Chemical Sourcing

Bromomethyl Purity Advantage Over Analogs

For applications in medicinal chemistry and advanced materials science, high purity is non-negotiable. The target compound is readily available from multiple vendors with a purity of 97% , and some suppliers offer a guaranteed purity of ≥98% (NLT 98%) . In contrast, the chloromethyl analog is more commonly offered at 95% purity , and the hydroxymethyl and formyl analogs are also typically supplied at 95% . The higher baseline purity of the bromomethyl compound reduces the need for costly and time-consuming in-house purification prior to use in critical steps like cross-coupling or bioconjugation, where impurities can poison catalysts or lead to off-target biological effects [1].

Analytical Chemistry Quality Control High-Purity Synthesis

Kinase Inhibitor and PROTAC Intermediate

The target compound is specifically cited as a versatile intermediate for constructing complex heterocyclic frameworks in medicinal chemistry, with particular relevance to kinase inhibitors and targeted protein degraders (PROTACs) [1][2]. Its bromomethyl group serves as an ideal linker attachment point for conjugating E3 ligase ligands to target-binding moieties in PROTAC molecules [2]. While the compound itself is not the final active pharmaceutical ingredient, its use as a building block in the synthesis of compounds with demonstrated biological activity is well-documented. For instance, analogs derived from this scaffold have shown potent inhibition of PI3K isoforms (IC50 values as low as 95 nM) and JAK2 kinase (Ki = 3.2 µM) [3][4]. This contrasts with the hydroxymethyl analog, which requires activation to a leaving group before use, and the formyl analog, which offers orthogonal reactivity but lacks the direct electrophilic handle for nucleophilic displacement.

Medicinal Chemistry Targeted Protein Degradation Kinase Inhibition

tert-Butyl (5-(bromomethyl)pyridin-2-yl)carbamate: Application Scenarios


Kinase Inhibitor Library Synthesis

The high reactivity of the bromomethyl group makes this compound ideal for constructing focused libraries of kinase inhibitors. The bromomethyl handle can be efficiently displaced by a wide range of nitrogen, oxygen, and sulfur nucleophiles under mild conditions (e.g., using sodium azide, amines, or thiols in DMF or DMSO at room temperature) . This allows for rapid diversification at the 5-position of the pyridine ring while maintaining the Boc-protected amine at the 2-position for subsequent deprotection and further elaboration. The higher purity (≥97%) ensures that library compounds are generated with minimal contamination, reducing false positives in high-throughput screening campaigns .

PROTAC Linker Attachment Point

In the design and synthesis of PROTACs, a key step is the conjugation of a target-binding warhead to an E3 ligase ligand via a flexible linker. The bromomethyl group on this scaffold serves as an ideal attachment point for linker installation via nucleophilic substitution or metal-catalyzed cross-coupling [1]. The compound's specific reactivity profile ensures efficient conjugation without compromising the Boc-protected amine, which can be deprotected later to reveal a free amine for further functionalization. This orthogonal reactivity is crucial for the stepwise assembly of complex, heterobifunctional degraders [2].

Metal-Chelating Ligands for Biomimetic Applications

The bromomethyl group can be converted to aminomethyl, thioether, or phosphine groups, enabling the compound to serve as a precursor for multidentate ligands used in biomimetic metal ion chelation and catalysis [3]. The ease of nucleophilic displacement with sulfur or nitrogen donors facilitates the synthesis of ligands for copper, iron, and other transition metals. The Boc group provides a convenient handle for immobilization onto solid supports or for further derivatization after metal complexation, making this compound a versatile building block for materials chemistry [4].

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